molecular formula C9H18ClNO3 B13550767 Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride

Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride

Katalognummer: B13550767
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: OWLBPENJWYOSMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride involves several synthetic routes and reaction conditions. One common method includes the esterification of 6-amino-3,3-dimethyl-5-oxohexanoic acid with methanol in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H18ClNO3

Molekulargewicht

223.70 g/mol

IUPAC-Name

methyl 6-amino-3,3-dimethyl-5-oxohexanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,4-7(11)6-10)5-8(12)13-3;/h4-6,10H2,1-3H3;1H

InChI-Schlüssel

OWLBPENJWYOSMN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC(=O)CN)CC(=O)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.